

Cellular uptake and metabolism of CuATSM

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CuATSM

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An In-depth Technical Guide on the Cellular Uptake and Metabolism of **CuATSM**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or **CuATSM**, is a lipophilic metal complex that has garnered significant attention for its dual role as a hypoxia-selective imaging agent for Positron Emission Tomography (PET) and as a potential therapeutic agent in oncology and neurodegenerative diseases.[1][2] Its ability to readily cross cellular membranes and its unique redox chemistry allow it to selectively target the distinct metabolic environment of hypoxic cancer cells and neurons under metabolic stress.[1][3] This technical guide provides a comprehensive overview of the core mechanisms governing the cellular uptake and metabolism of **CuATSM**, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Cellular Uptake and Hypoxia-Selective Retention

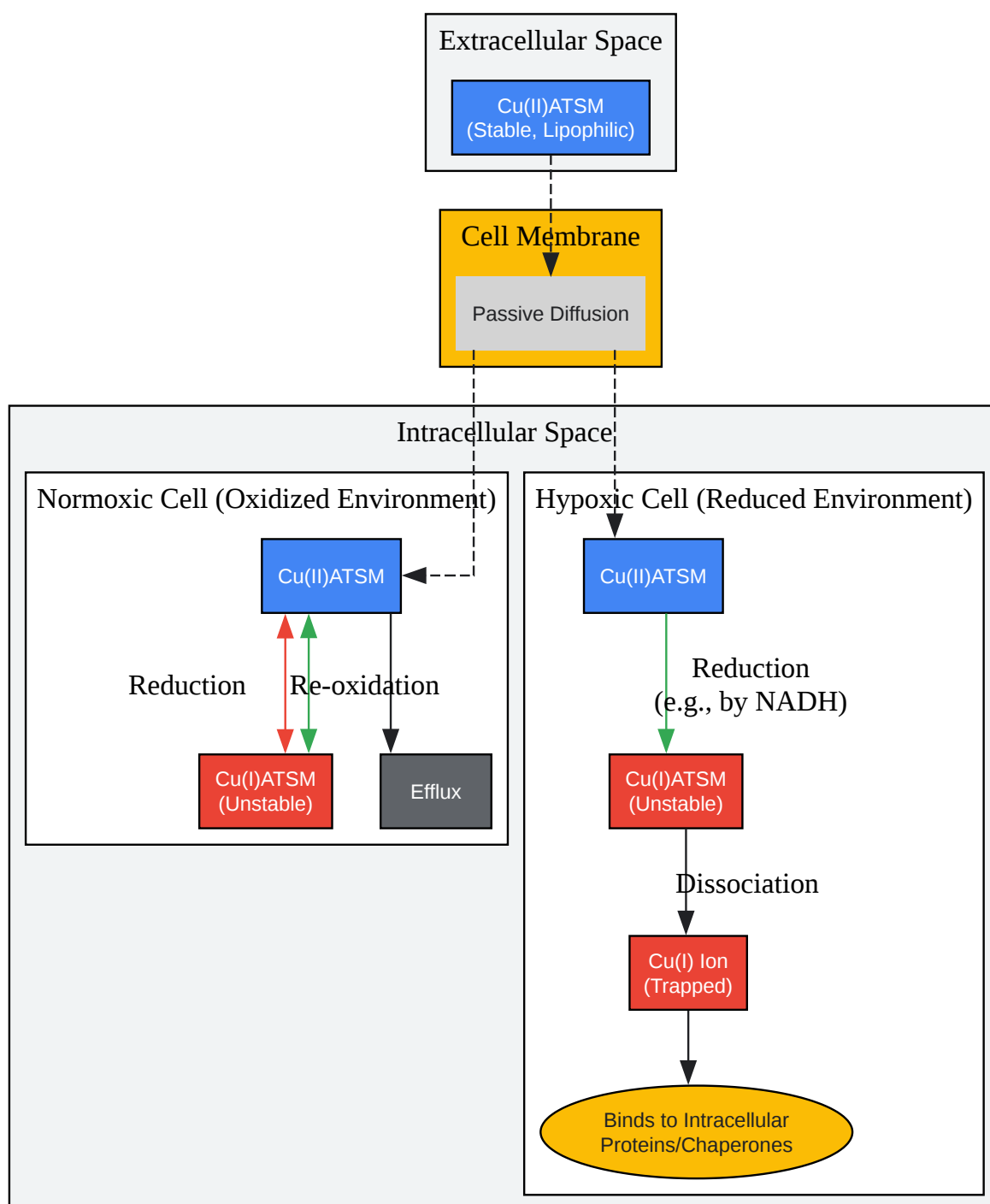
The primary mechanism for **CuATSM**'s cellular uptake and hypoxia selectivity is a bioreductive trapping model.[4] As a neutral, low molecular weight, and lipophilic molecule, Cu(II)ATSM passively diffuses across the plasma membrane into the cell.[1][5] Its retention is critically dependent on the intracellular redox environment.

Mechanism:

- **Passive Diffusion:** The stable Cu(II)ATSM complex easily permeates the cell membrane.[6]

- **Reductive Trapping in Hypoxia:** In the low-oxygen (hypoxic) intracellular environment, which is rich in reducing equivalents, Cu(II)ATSM is reduced from its Cu(II) (cupric) state to the Cu(I) (cuprous) state.^{[1][5]} This over-reduced state is characteristic of hypoxic tumor cells and cells with mitochondrial dysfunction.^{[5][7]}
- **Dissociation and Intracellular Copper Accumulation:** The resulting Cu(I)ATSM complex is unstable and prone to dissociation.^[1] The released Cu(I) ion is then "trapped" within the cell, likely by binding to intracellular copper-binding proteins and chaperones.^{[1][3]}
- **Efflux in Normoxia:** In normoxic cells, which have a more oxidized environment, the unstable Cu(I)ATSM can be re-oxidized back to the stable Cu(II)ATSM form, which can then be washed out of the cell.^[8] This differential retention forms the basis of its use as a hypoxia-selective imaging agent.^[8]

While this is the prevailing model, the precise mechanism remains a subject of investigation, with some studies suggesting the involvement of endogenous copper biology and transport proteins like CTR1, though the latter's role is not fully established.^{[6][9]}



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Caption: Cellular uptake and hypoxia-selective trapping of **CuATSM**.

Quantitative Analysis of Cellular Uptake

The uptake of radiolabeled **CuATSM** (commonly ^{64}Cu -ATSM) varies significantly across different cell lines and is markedly influenced by oxygen levels.

Table 1: ^{64}Cu -ATSM Uptake in Various Cell Lines

Cell Line	Condition	Incubation Time	Uptake (% of Total Activity)	Reference
HEK-293	Normoxic	3 h	~1.1%	[8]
Hypoxic	1 h	~1.07%	[8]	
Hypoxic	3 h	3.35%	[8]	
MCF-7	Normoxic	3 h	~1.1%	[8]
Hypoxic	1 h	~0.79%	[8]	
Hypoxic	3 h	2.75%	[8]	
Human RBC	Normal	120 min	~6% (maximal)	[9]
Cu-depleted	120 min	~22% (maximal)	[9]	

Table 2: Intracellular Copper Concentration after CuATSM Treatment

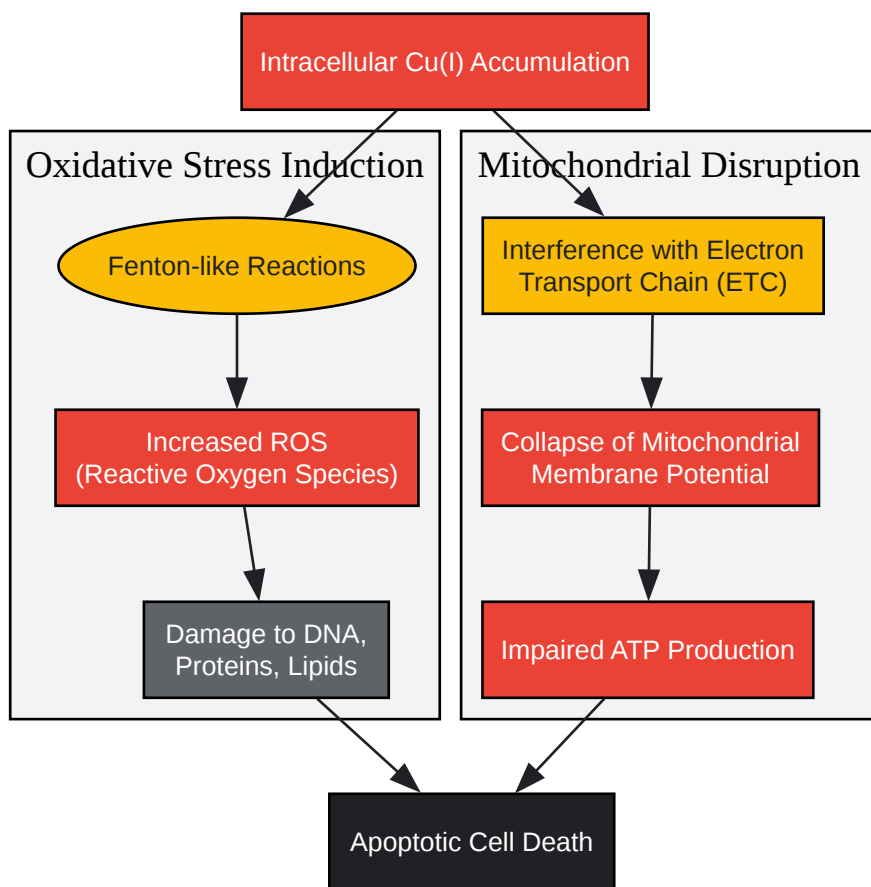
Cell Line	Condition	Treatment Time	Intracellular Cu(I) Concentration (μM)	Reference
HEK-293	Normoxic (CuATSM)	24 h	~10 μM	[8]
Hypoxic (CuATSM)	24 h	~12 μM	[8]	
MCF-7	Normoxic (CuATSM)	24 h	~15 μM	[8]
Hypoxic (CuATSM)	24 h	~25 μM	[8]	

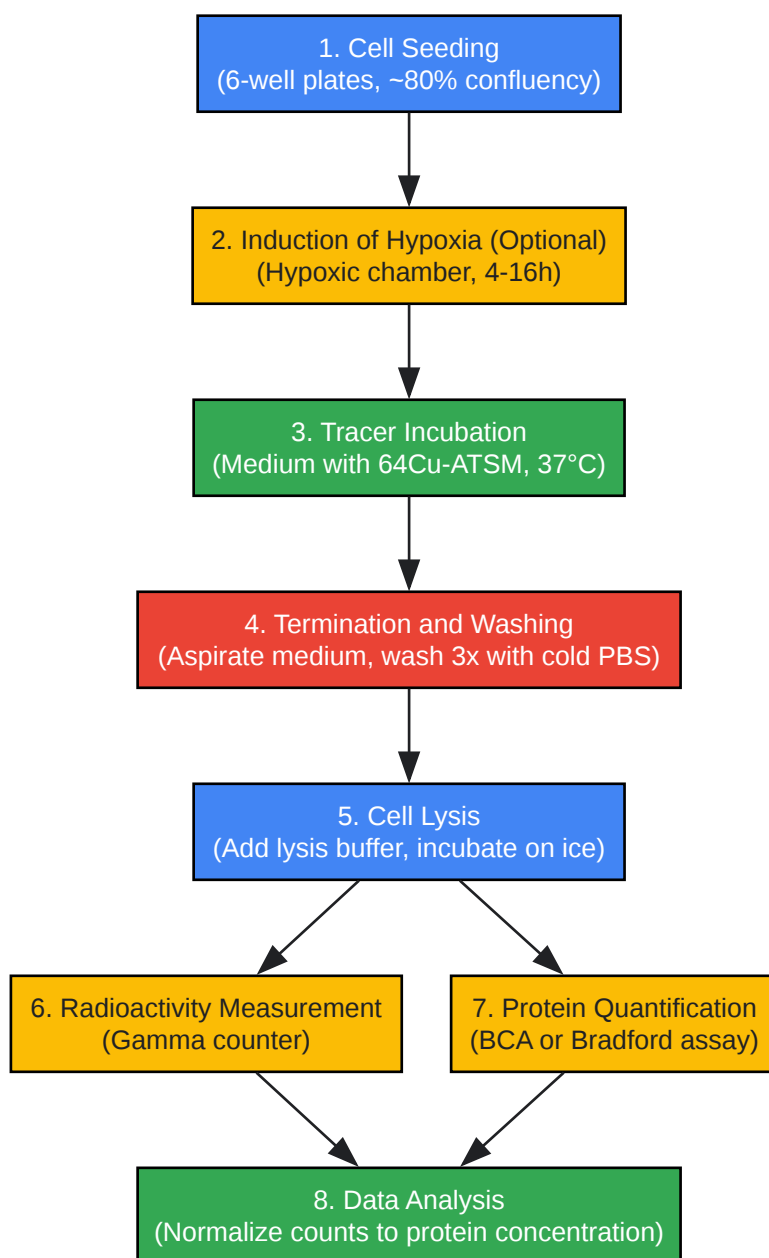
Note: Data shows that under hypoxic conditions, both HEK-293 and MCF-7 cells accumulate significantly more ^{64}Cu from ATSM- $^{64}\text{Cu}(\text{II})$ compared to normoxic conditions, with uptake increasing over time.[8] Interestingly, while the uptake of the complex was slightly higher in normal HEK-293 cells, the resulting intracellular $\text{Cu}(\text{I})$ content was significantly higher in MCF-7 breast cancer cells under hypoxia, suggesting a higher redox potential in cancer cells that enhances toxicity.[8][10]

Intracellular Metabolism and Cytotoxic Effects

The accumulation of copper ions following **CuATSM** dissociation profoundly disrupts cancer cell metabolism, primarily through the induction of oxidative stress and interference with mitochondrial function.[5]

- **Redox Cycling and Oxidative Stress:** The trapped $\text{Cu}(\text{I})$ is highly redox-active and can participate in Fenton-like reactions. This leads to a surge in reactive oxygen species (ROS), such as superoxide radicals, overwhelming the cell's antioxidant capacity and causing widespread damage to DNA, lipids, and proteins.[1][5]
- **Mitochondrial Disruption:** Copper can interfere with the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential, impaired ATP production, and the initiation of apoptotic pathways.[5]
- **Metabolic Reprogramming:** In the context of amyotrophic lateral sclerosis (ALS), **CuATSM** has been shown to revert the metabolic profile of patient-derived astrocytes to that of healthy controls.[11] It reduces elevated mitochondrial respiration and increases glycolysis, potentially enhancing the metabolic support provided to motor neurons.[11][12]





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- To cite this document: BenchChem. [Cellular uptake and metabolism of CuATSM]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583960#cellular-uptake-and-metabolism-of-cuat-sm]

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